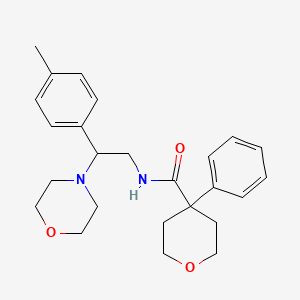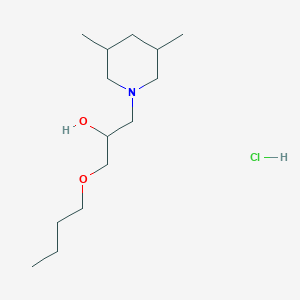![molecular formula C14H17NO2S B2391770 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide CAS No. 2380032-45-9](/img/structure/B2391770.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide, also known as FTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FTDP is a small molecule inhibitor that has been shown to have promising effects in various scientific research studies.
Mécanisme D'action
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide works by inhibiting the activity of a specific enzyme known as fatty acid synthase (FAS). FAS is an enzyme that is responsible for the synthesis of fatty acids, which are essential for the growth and survival of cancer cells. By inhibiting the activity of FAS, this compound can effectively starve cancer cells of the nutrients they need to grow and divide.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide in lab experiments is its specificity. This compound specifically targets FAS, making it a useful tool for studying the role of FAS in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide. One potential direction is the development of more potent and selective inhibitors of FAS. Another potential direction is the investigation of the role of FAS in other biological processes, such as lipid metabolism and cell signaling. Additionally, the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, should be explored.
Méthodes De Synthèse
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 4-(furan-3-yl)thiophen-2-ylmethanamine in the presence of a base. This reaction leads to the formation of this compound, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide has been extensively studied for its potential applications in various scientific research studies. One of the primary applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)13(16)15-7-12-6-11(9-18-12)10-4-5-17-8-10/h4-6,8-9H,7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMHYWOQSXJABM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CS1)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

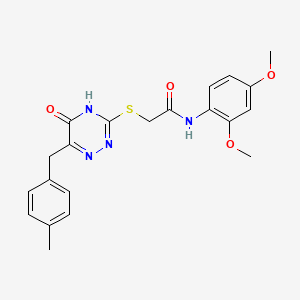
![(6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2391689.png)
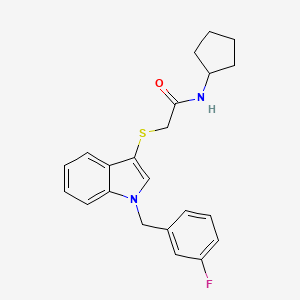
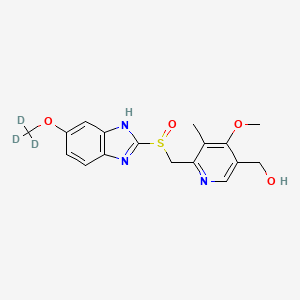
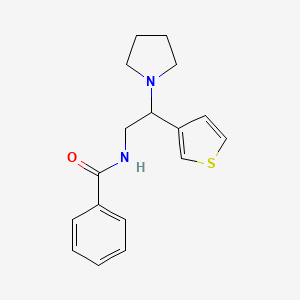
![(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2391697.png)
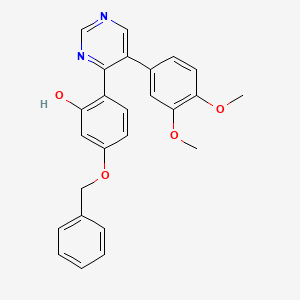
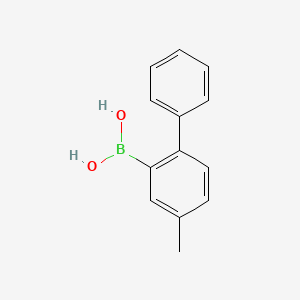
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

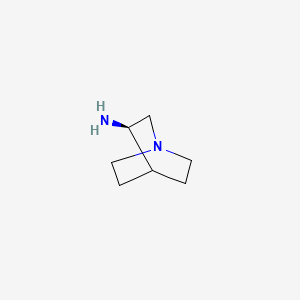
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2391706.png)
